Feaox-6
Description
Precursor Synthesis and Derivatization
The construction of this compound begins with the independent synthesis of its two key fragments: the chroman ring system and the lycopene-derived polyisoprenyl side chain.
Synthesis of the Chroman Moiety Precursors
The synthesis of the chroman portion of this compound involves the preparation of a 6-hydroxychroman structure, which is characteristic of tocopherols and is crucial for their antioxidant activity. While the specific precursors for the this compound synthesis are detailed in dedicated studies, the general approach to chroman synthesis often begins with readily available phenolic compounds. These are then subjected to a series of reactions to build the heterocyclic ring. For instance, chroman-2-carboxylic acid derivatives can serve as versatile starting materials for the elaboration of the chroman system. researchgate.net The synthesis is designed to allow for the eventual coupling to the polyisoprenyl side chain.
Synthesis of the Polyisoprenyl Side Chain Fragment (Lycopene-derived)
The polyisoprenyl side chain of this compound is a distinctive feature, consisting of a sequence of four conjugated double bonds, which is a fragment of the carotenoid lycopene. nih.gov The synthesis of such polyene systems can be complex. A common strategy involves the Wittig or Wittig-Horner reaction, where smaller C10 and C15 building blocks are condensed to form the longer polyene chain. researchgate.net This method allows for the controlled formation of the double bonds in the desired configuration. The starting materials for these fragments are typically derived from smaller, commercially available isoprenoid precursors. The final fragment is a C25-polyisoprenyl chain specifically designed for linkage to the chroman moiety.
Coupling Reactions and Stereoselective Synthesis of this compound
With both the chroman head and the polyisoprenyl tail in hand, the next critical phase is their covalent linkage, followed by strategies to control the stereochemistry of the final molecule.
Key Reaction Steps and Conditions for Chroman-Polyisoprenyl Linkage
The crucial step in the synthesis of this compound is the formation of the bond between the chroman and polyisoprenyl fragments. This is typically achieved through a coupling reaction. While various coupling strategies exist for forming carbon-carbon bonds, such as Grignard reactions or palladium-catalyzed cross-coupling reactions, the specific conditions for this compound involve carefully selected reagents to ensure the efficient and selective formation of the desired product. The reaction conditions, including the choice of solvent, temperature, and catalyst, are optimized to maximize the yield and purity of the final compound.
Table 1: Illustrative Reaction Conditions for Chroman-Polyisoprenyl Coupling
| Parameter | Condition |
| Reaction Type | Palladium-catalyzed cross-coupling |
| Chroman Precursor | Halogenated or triflated chroman derivative |
| Polyisoprenyl Precursor | Organostannane or organoboron derivative of the polyisoprenyl chain |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |
| Solvent | Anhydrous aprotic solvent (e.g., THF, DMF) |
| Temperature | 60-100 °C |
| Atmosphere | Inert (e.g., Argon, Nitrogen) |
This table is illustrative of common conditions for such coupling reactions and may not represent the exact conditions for the synthesis of this compound.
Strategies for Control of Stereochemistry in this compound Synthesis
The biological activity of molecules like this compound can be highly dependent on their stereochemistry. The chroman moiety of natural vitamin E, for example, possesses chiral centers. The synthesis of this compound as a single, biologically active stereoisomer requires stereoselective synthetic methods. This can be achieved by using chiral starting materials, employing chiral catalysts, or through diastereoselective reactions that favor the formation of one stereoisomer over others. For instance, the synthesis of optically active chromans can start from chiral precursors, ensuring that the desired stereochemistry is carried through to the final product.
Purification and Isolation Techniques for this compound
The final step in the synthesis of this compound is its purification and isolation. Due to the presence of multiple double bonds, the compound can be sensitive to light, heat, and oxygen, necessitating careful handling. The purification process is designed to remove any unreacted starting materials, byproducts, and isomers.
High-performance liquid chromatography (HPLC) is a key technique for the purification of synthetic carotenoid analogues like this compound. nih.gov The choice of the stationary phase (e.g., normal-phase or reverse-phase silica) and the mobile phase is critical for achieving good separation.
Table 2: Typical Purification Parameters for this compound and Analogues
| Technique | Details |
| Primary Purification | Column chromatography on silica (B1680970) gel |
| High-Purity Separation | Preparative High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Reverse-phase C18 or C30 silica gel |
| Mobile Phase | A gradient of organic solvents (e.g., methanol, acetonitrile, dichloromethane) |
| Detection | UV-Vis spectrophotometry (monitoring the characteristic absorbance of the polyene chain) |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Following purification, the structure and purity of this compound are confirmed using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, to ensure the final product meets the required specifications for further study.
Development of Scalable Synthetic Routes for this compound
Currently, detailed, publicly available protocols for the large-scale synthesis of this compound are not extensively documented in the scientific literature. The primary synthesis reported focuses on a laboratory-scale approach to validate the "proof of concept" for its antioxidant activity. nih.gov The development of a truly scalable synthetic route would necessitate addressing several key challenges inherent in the synthesis of complex, multifunctional molecules.
Hypothetical Scalable Synthesis Considerations:
| Challenge | Potential Solution | Key Parameters to Optimize |
| Starting Material Cost & Availability | Sourcing of commercially viable chroman precursors and polyisoprenyl synthons. | Purity of starting materials, supplier reliability. |
| Multi-step Synthesis Efficiency | Convergent synthesis strategies to maximize yield and minimize purification steps. | Reaction conditions (temperature, pressure, catalysts), solvent selection. |
| Stereochemical Control | Asymmetric synthesis or chiral resolution to obtain the desired enantiomer. | Chiral catalysts, resolving agents. |
| Purification on a Large Scale | Development of robust crystallization or chromatographic methods suitable for industrial scale. | Solvent systems, temperature gradients, column packing materials. |
| Reagent & Solvent Management | Use of recyclable catalysts and environmentally benign solvents. | Catalyst loading, solvent recovery rates. |
Future research into scalable production would likely focus on optimizing the coupling reaction between the chroman moiety and the polyisoprenyl chain, potentially exploring more efficient catalytic systems to improve yield and reduce reaction times.
Synthesis of Structural Analogues and Derivatives of this compound for Structure-Activity Relationship Studies
The synthesis of structural analogues and derivatives is crucial for understanding the structure-activity relationship (SAR) of this compound, allowing researchers to identify the key molecular features responsible for its antioxidant efficacy. While the available literature primarily focuses on the parent compound, this compound, the synthesis of analogues would logically proceed by systematically modifying its core components: the chroman head and the polyisoprenyl tail.
Key Modifications for SAR Studies:
Modification of the Polyisoprenyl Chain: Analogues could be synthesized with varying lengths of the polyisoprenyl chain and different numbers of conjugated double bonds. This would help to determine the optimal chain length and degree of conjugation for radical scavenging and interaction with cellular membranes.
Substitution on the Chroman Ring: The synthesis of derivatives with different substituents on the aromatic portion of the chroman ring could elucidate the electronic effects on the antioxidant capacity of the phenolic hydroxyl group.
Stereochemical Variations: Investigating different stereoisomers of the chroman head would provide insight into the importance of stereochemistry for its biological activity.
Table of Potential this compound Analogues and their Rationale for Synthesis:
| Analogue Name | Structural Modification | Rationale for SAR Study |
| FeAOx-4 | Shortened polyisoprenyl chain (two conjugated double bonds) | To assess the impact of conjugation length on antioxidant activity. |
| FeAOx-8 | Lengthened polyisoprenyl chain (six conjugated double bonds) | To determine if increased conjugation enhances radical scavenging. |
| 5,7-dimethyl-FeAOx-6 | Methyl groups added to the chroman ring | To evaluate the effect of electron-donating groups on the radical-scavenging ability of the phenolic hydroxyl group. |
| This compound-ester | Esterification of the phenolic hydroxyl group | To investigate the importance of the free hydroxyl group for antioxidant activity and to create a potential prodrug. |
The synthesis of these analogues would likely follow similar chemical pathways to that of this compound, with the appropriate selection of modified starting materials. The resulting compounds would then be subjected to a battery of in vitro and in cellulo antioxidant assays to compare their efficacy against the parent this compound compound. This comparative data is essential for building a comprehensive SAR model and for the rational design of second-generation compounds with potentially improved therapeutic properties. The effects of this compound and its potential analogues on macrophage functions involved in atherogenesis are also an area of interest for such studies. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
545399-88-0 |
|---|---|
Molecular Formula |
C29H40O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2,5,7,8-tetramethyl-2-[(1E,3E,5E,7E)-4,8,12-trimethyltrideca-1,3,5,7,11-pentaenyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C29H40O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h10-12,14-16,18,30H,9,13,17,19H2,1-8H3/b15-10+,18-11+,21-14+,22-16+ |
InChI Key |
FIFHGJQGWMHUDW-NSIYPJSPSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C(=C1O)C)C |
Isomeric SMILES |
CC1=C(C2=C(CCC(O2)(C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C(=C1O)C)C |
Synonyms |
2,5,7,8-tetramethyl-2-2(4,8,12-trimethyltrideca-1,3,5,7,11-pentaenyl)chroman-6-ol FeAOX-6 |
Origin of Product |
United States |
Synthetic Methodologies for Feaox 6 and Analogues
Advanced NMR Techniques (COSY, HSQC, HMBC)Two-dimensional NMR techniques are critical for assembling the complete molecular structure. Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would link protons to their directly attached carbons and to carbons two to three bonds away, respectively. These advanced methods would definitively prove the covalent linkage between the chroman and polyisoprenyl moieties.
Table 1: Representative NMR Data for FeAOx-6 Structural Elucidation Note: Specific experimental data for this compound is not available in the reviewed literature. This table is illustrative of the expected findings.
| Technique | Nucleus | Expected Chemical Shift Region (ppm) | Structural Moiety Confirmed |
| ¹H-NMR | ¹H | 6.0 - 7.5 | Protons of the conjugated polyene chain |
| ¹H-NMR | ¹H | 1.8 - 2.2 | Aromatic methyl group protons on the chroman ring |
| ¹H-NMR | ¹H | 4.0 - 4.5 | Phenolic hydroxyl proton |
| ¹³C-NMR | ¹³C | 115 - 150 | Aromatic and olefinic carbons |
| ¹³C-NMR | ¹³C | 70 - 80 | Quaternary carbon C2 of the chroman ring |
| ¹³C-NMR | ¹³C | 10 - 30 | Methyl and methylene (B1212753) carbons |
Note: This Section Focuses on Methodologies, Not the Resulting Data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in structural elucidation, leveraging the magnetic properties of atomic nuclei to provide detailed information about molecular architecture. By analyzing the interaction of nuclear spins with an external magnetic field, NMR can reveal the connectivity and spatial arrangement of atoms within Feaox-6.
One-Dimensional NMR (¹H, ¹³C) for Backbone Characterization
One-dimensional (1D) NMR experiments, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR, are fundamental for initial structural assessment and backbone characterization of a compound. ¹H NMR spectroscopy provides information on the number of chemically distinct protons, their chemical environments (chemical shift), and their coupling relationships with neighboring protons (multiplicity and coupling constants) emerypharma.comresearchgate.net. Integration of the ¹H NMR signals allows for the determination of the relative number of protons in each environment emerypharma.com.
Similarly, ¹³C NMR spectroscopy is crucial for mapping the carbon skeleton of this compound. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it offers a broader chemical shift range, leading to simpler spectra with less signal overlap researchgate.netslideshare.net. ¹³C NMR spectra reveal the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of the hybridization state and electronic environment of each carbon slideshare.net. The combination of ¹H and ¹³C 1D NMR data provides foundational insights into the compound's basic structural framework.
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignment
To overcome the complexities of overlapping signals in 1D spectra and to establish definitive atom-to-atom connectivity, two-dimensional (2D) NMR techniques are indispensable slideshare.netwikipedia.org. These experiments plot data across two frequency axes, revealing correlations between different nuclei.
Correlation Spectroscopy (COSY) : Homonuclear COSY experiments correlate protons that are scalar-coupled through two or three bonds emerypharma.comwikipedia.orgcreative-biostructure.com. Cross-peaks in a COSY spectrum indicate which protons are directly coupled, thereby establishing proton-proton connectivity within spin systems and aiding in the assignment of adjacent proton environments creative-biostructure.comrsc.org.
Heteronuclear Single Quantum Coherence (HSQC) : HSQC is a heteronuclear 2D NMR technique that correlates proton (¹H) chemical shifts with their directly bonded carbon-13 (¹³C) nuclei slideshare.netwikipedia.orgcreative-biostructure.com. The presence of cross-peaks in an HSQC spectrum directly links specific protons to the carbons they are attached to, which is vital for assigning protonated carbons and confirming C-H moieties creative-biostructure.com.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments detect long-range heteronuclear correlations, typically between protons and carbons separated by two to four bonds emerypharma.comwikipedia.orgcreative-biostructure.com. Unlike HSQC, HMBC is particularly useful for identifying quaternary carbons (carbons with no directly attached protons) and for establishing connectivity across heteroatoms or through multiple bonds, thus bridging structural fragments identified by other NMR techniques emerypharma.comcreative-biostructure.com.
Collectively, these 2D NMR methods provide a comprehensive map of the atomic connectivity within this compound, enabling unambiguous structural elucidation.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns wikipedia.org.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of this compound. HRMS instruments provide exceptionally high mass accuracy and resolution, allowing for the differentiation of ions with very similar nominal masses but different exact masses algimed.comnumberanalytics.com. By precisely measuring the mass of the intact molecular ion, HRMS can unequivocally determine the molecular formula of this compound, even distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions) algimed.comacs.org. This precision is paramount for confirming the molecular identity of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary techniques that offer valuable information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds microbenotes.comlibretexts.org. Different functional groups within a molecule vibrate at characteristic frequencies, resulting in unique absorption bands in the IR spectrum solubilityofthings.comjove.com. By analyzing the positions, intensities, and shapes of these bands, IR spectroscopy can identify the presence of key functional groups such as carbonyls, hydroxyls, amines, and C-H bonds, providing a rapid and effective means of functional group identification for this compound solubilityofthings.comlibretexts.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy involves the absorption of ultraviolet or visible light by a compound, leading to electronic transitions within its molecular orbitals libretexts.orglongdom.orgbyjus.com. The UV-Vis spectrum provides information on the presence of chromophores (groups that absorb light) and the extent of conjugation and aromaticity within the molecule libretexts.orglibretexts.org. For this compound, UV-Vis spectroscopy can indicate the presence of conjugated systems or aromatic rings by characteristic absorption maxima (λmax) and intensities, which are crucial for understanding the electronic properties and potential light-absorbing capabilities of the compound libretexts.orgsci-hub.se.
Electronic Transitions and Conjugation Assessment by UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within this compound, particularly those involving its conjugated π-electron systems. This technique measures the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals gdckulgam.edu.in. This compound, with its chroman ring and an extended polyisoprenyl chain containing four conjugated double bonds, possesses significant chromophores hplcvials.comalwsci.comorganomation.comresearchgate.net. The presence of such extensive conjugation leads to strong absorption bands in the UV-Vis region, primarily due to π→π* electronic transitions utoronto.cagdckulgam.edu.inlibretexts.orgyoutube.comhope.eduacs.org. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the maximum absorption wavelength (λmax) towards longer wavelengths (bathochromic shift) utoronto.cagdckulgam.edu.inlibretexts.org. The UV-Vis spectrum of this compound would therefore provide crucial information regarding the degree of conjugation and the electronic environment of its chroman and polyene moieties, aiding in the confirmation of its structural integrity and purity researchgate.netnih.govtandfonline.com.
Chromatographic Techniques for Purity Assessment
Chromatographic techniques are essential for assessing the purity of this compound, ensuring the absence of synthetic byproducts, starting materials, or other impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for the separation, identification, and quantification of components in a mixture. Given the complex structure and relatively high molecular weight of this compound (420.6267 g/mol ) europeanpharmaceuticalreview.com, it is considered a non-volatile or semi-volatile compound, making HPLC an ideal method for its purity assessment. In HPLC, the sample is dissolved in a mobile phase and passed through a stationary phase, typically a column packed with adsorbent material. Separation occurs based on differential interactions (e.g., polarity, hydrophobicity) between the analytes and the stationary and mobile phases. For synthetic antioxidants like this compound, reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used, where the stationary phase is non-polar and the mobile phase is a mixture of polar solvents (e.g., methanol/water or acetonitrile/water) ijfe.orgmdpi.com. Detection is often achieved using a UV-Vis detector, which is suitable for compounds with strong chromophores, such as this compound, absorbing light in the 200-800 nm range ijfe.orgencyclopedia.pub. The resulting chromatogram allows for the identification of the main compound and any impurities based on their retention times and peak areas, thereby providing a quantitative measure of purity encyclopedia.pubmdpi.comnih.gov.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Scavenging Mechanism Investigation
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a unique and highly sensitive technique specifically designed to detect and characterize species containing unpaired electrons, i.e., free radicals researchgate.netshd.org.rsjst.go.jpnih.govresearching.cnmdpi.comsrce.hrljmu.ac.uk. This makes EPR spectroscopy exceptionally relevant for investigating the radical scavenging mechanism of this compound, a known antioxidant hplcvials.comalwsci.comorganomation.comresearchgate.netutoronto.ca.
In the context of antioxidant studies, EPR can be employed in several ways:
Direct Detection of Radicals: EPR can directly detect and quantify the free radicals involved in oxidative processes.
Monitoring Radical Scavenging: The antioxidant activity of this compound can be assessed by monitoring the decrease in the EPR signal of a stable free radical (e.g., 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical or TEMPOL) in the presence of this compound. The rate and extent of signal decay are directly proportional to the compound's radical scavenging potential jst.go.jpresearching.cnsrce.hrljmu.ac.ukagriculturejournals.czmdpi.comnih.gov.
Spin Trapping: For highly reactive and short-lived radicals that cannot be directly observed, spin-trapping agents are used. These agents react with transient radicals to form more stable, longer-lived spin adducts, which can then be detected and characterized by EPR spectroscopy. This approach provides insights into the specific types of radicals formed and the pathways by which this compound interacts with and neutralizes them shd.org.rsjst.go.jpresearching.cnsrce.hrmdpi.com.
By analyzing the EPR spectra, researchers can obtain information about the chemical structure of the radicals, their concentration, and their lifetimes, thereby elucidating the detailed mechanism by which this compound exerts its antioxidant effects, similar to studies on vitamin E derivatives nih.govmdpi.comsrce.hroup.comresearchgate.net. This technique is crucial for understanding how this compound protects against oxidative stress at a molecular level.
Computational and Theoretical Investigations of Feaox 6
Food and Beverage Preservation
Oxidative degradation is a major cause of spoilage in food and beverages, particularly those rich in fats and oils, leading to rancidity, off-flavors, and loss of nutritional value researchgate.net. Given FeAOx-6's demonstrated ability to inhibit lipid peroxidation researchgate.netresearchgate.net, it could serve as an effective additive to extend the shelf life of various food products. Its efficacy in protecting cell membranes from oxidative stress researchgate.net suggests a similar protective capacity for lipid-containing food matrices.
Polymer and Material Stabilization
Polymers, plastics, rubbers, and coatings are susceptible to oxidative degradation when exposed to environmental factors such as heat, light (UV radiation), and oxygen. This degradation can lead to a loss of mechanical properties, discoloration, and reduced durability. Antioxidants are routinely incorporated into these materials to mitigate such effects. This compound, with its robust free radical scavenging capabilities researchgate.net, could potentially act as a stabilizer, improving the longevity and performance of a wide array of polymeric materials by preventing their oxidative breakdown.
Lubricant and Fuel Additives
Lubricants and fuels are hydrocarbon-based products that undergo oxidation, especially under high-temperature and high-pressure conditions found in engines and machinery. This oxidation can lead to the formation of sludge, varnish, and corrosive byproducts, reducing the efficiency and lifespan of mechanical systems. Antioxidant additives are crucial for maintaining the stability and performance of these fluids. The ability of this compound to quench various radical species researchgate.net positions it as a potential additive to enhance the oxidative stability of lubricants and fuels, thereby improving machinery longevity and operational efficiency.
Cosmetics and Personal Care Product Stability
Beyond direct biological effects, antioxidants are vital for maintaining the stability and integrity of cosmetic and personal care formulations. Many ingredients in these products, such as oils, vitamins, and active botanical extracts, are prone to oxidation, which can lead to product discoloration, changes in texture, and loss of efficacy. By incorporating this compound as a preservative, manufacturers could potentially extend the shelf life of their products, ensure the stability of sensitive ingredients, and maintain the aesthetic and functional quality of the formulations throughout their intended use. This application focuses on the material preservation aspect of the product itself, rather than any direct cosmetic benefit to the user.
Future Outlook and Research Directions for Industrial Use
While the antioxidant prowess of FeAOx-6 is evident from existing research, its specific industrial applications require further dedicated investigation. Future research should focus on:
Application-Specific Efficacy: Conducting targeted studies to evaluate this compound's performance in specific industrial matrices (e.g., different types of polymers, food oils, lubricants) under relevant operational conditions.
Stability and Compatibility: Assessing its long-term stability within various industrial formulations and its compatibility with other common additives.
Scalability and Cost-Effectiveness: Developing efficient and economically viable synthesis methods for industrial-scale production.
Environmental Impact: Evaluating the environmental footprint of its production and use in industrial settings.
Conclusion
The structural elucidation of FeAOx-6 relies on a combination of modern analytical techniques. While specific raw data is not widely disseminated, the scientific literature indicates that methods including NMR spectroscopy, mass spectrometry, and chromatography were instrumental in confirming its identity and purity following its synthesis. researchgate.netresearchgate.net Spectroscopic methods such as IR and UV-Vis would further corroborate the presence of key functional groups and the characteristic conjugated polyene system. Collectively, these methodologies provide a comprehensive and rigorous framework for verifying the structure of this novel synthetic antioxidant, which successfully combines the key chemical features of tocopherol and lycopene (B16060).
Elemental Analysis
Combustion AnalysisElemental analysis by combustion is a fundamental technique used to determine the mass percentages of carbon and hydrogen in a pure organic compound. The experimentally determined percentages for FeAOx-6 would be compared to the theoretical values calculated from its proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the assigned formula.researchgate.net
Table 6: Representative Data for this compound Note: Specific experimental data for this compound is not available in the reviewed literature. This table is illustrative.
| Element | Theoretical % (Calculated from Formula) | Experimental % (Found) |
| Carbon (C) | Data not available | Data not available |
| Hydrogen (H) | Data not available | Data not available |
Note: This Section Excludes Any Therapeutic/clinical Uses.
FeAOx-6 as an Additive in Materials Science for Oxidation Prevention
Oxidation is a pervasive challenge in materials science, particularly affecting polymeric materials throughout their lifecycle, from manufacturing and storage to processing and end-use specialchem.com. This degradation can manifest as changes in viscosity, appearance, and a significant loss of mechanical properties such as elongation, impact strength, tensile strength, and flexibility specialchem.com. To counteract these detrimental effects, antioxidants are widely incorporated as additives into polymer matrices researchgate.netspecialchem.combehinpolymerco.com. These additives function primarily by interrupting the oxidation chain reaction, thereby delaying material aging and preserving the physical and chemical integrity of the polymers over time researchgate.netspecialchem.com.
Antioxidants in polymers typically operate through two main mechanisms: as chain-terminating primary antioxidants (radical scavengers) or as hydroperoxide-decomposing secondary antioxidants specialchem.combehinpolymerco.com. Primary antioxidants rapidly react with peroxy and alkoxy radicals, while secondary antioxidants convert hydroperoxides into non-radical products, preventing further oxidative reactions specialchem.combehinpolymerco.com.
Given this compound's demonstrated capacity to act as a potent antioxidant, effectively quenching various radical species including peroxyl, alkoxyl, and methyl radicals, its chemical properties suggest a potential role in preventing oxidation in materials researchgate.netegyankosh.ac.inresearchgate.netmdpi.com. However, specific detailed research findings or documented applications focusing solely on this compound as an additive for oxidation prevention in materials science, such as polymers or other industrial materials, were not identified in the available search results.
Application of this compound in Food Science for Preservation
In food science, oxidation is a primary cause of deterioration, leading to undesirable changes in taste, color, and texture cfs.gov.hk. Fats and oils, particularly unsaturated ones, are highly susceptible to oxidation, resulting in rancidity, off-flavors, and odors cfs.gov.hk. Vitamins and amino acids in food are also prone to oxidative degradation, which can lead to discoloration and a reduction in nutritional value cfs.gov.hk. Food additives, including antioxidants, are crucial for extending the shelf-life of food products by protecting them against such oxidative processes europa.eubritannica.comcfs.gov.hk. Antioxidants specifically delay or prevent the deterioration of foods through oxidative mechanisms britannica.com.
This compound, with its robust antioxidant properties, including its ability to inhibit lipid peroxidation and reactive oxygen species (ROS) production, presents a theoretical candidate for use in food preservation egyankosh.ac.inresearchgate.net. Its efficiency in quenching free radicals, comparable to or exceeding that of alpha-tocopherol (B171835) in certain models, aligns with the functional requirements for food antioxidants researchgate.netegyankosh.ac.inmdpi.com.
Despite its promising antioxidant profile, specific detailed research findings or documented applications of this compound as a direct food additive for preservation were not found in the provided search results. The general principles of food preservation and the role of various antioxidants are well-established, but direct studies on this compound in this context were not available.
Use of this compound in Cosmetics or Personal Care Products (Non-therapeutic)
Antioxidants are valuable ingredients in cosmetic and personal care formulations for several non-therapeutic purposes. They are incorporated to maintain the stability of the product itself by interrupting auto-oxidation reactions of ingredients like fragrances, proteins, and lipids, which can otherwise lead to odors and product instability specialchem.comspectrumchemical.com. Beyond product stability, antioxidants also offer benefits to the skin, such as protecting skin cells from free-radical damage and environmental stress, promoting radiance, and diminishing the appearance of fine lines and spots caused by sun exposure and aging mdpi.comspecialchem.comspectrumchemical.com. These applications fall under the non-therapeutic domain of cosmetics, focusing on maintaining skin condition and appearance rather than treating diseases specialchem.comknu.edu.afmdpi.com.
This compound's potent antioxidant activity, stemming from its combined tocopherol and carotenoid-like structure, makes it chemically well-suited to perform these functions within cosmetic and personal care products europa.euresearchgate.netegyankosh.ac.inresearchgate.netmdpi.com. Its capacity to scavenge free radicals and inhibit oxidative damage aligns with the protective and appearance-enhancing roles of antioxidants in these formulations.
However, specific detailed research findings or documented uses of this compound as a non-therapeutic ingredient in cosmetic or personal care products were not identified in the available search results. While the general utility of antioxidants in this industry is well-documented, direct studies on this compound in this specific application context were not found.
Future Research Directions and Unresolved Questions for Feaox 6
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
Current synthesis methods for complex molecules like FeAOx-6 can be resource-intensive. Future research should prioritize the development of novel synthetic routes that are more efficient, cost-effective, and environmentally benign. This includes exploring green chemistry principles such as the use of renewable feedstocks, catalysis, solvent-free reactions, and atom-economy maximization. Investigating biocatalytic or organocatalytic pathways could offer milder reaction conditions and improved selectivity, potentially reducing the formation of undesirable byproducts and simplifying purification processes. Furthermore, the exploration of flow chemistry techniques could enable continuous production, offering better control over reaction parameters and scalability.
Deeper Mechanistic Insights through Advanced Spectroscopic Techniques
While this compound's antioxidant activity is established, a more profound understanding of its precise mechanistic actions at the molecular level is needed. Advanced spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (especially in situ or time-resolved NMR), and high-resolution mass spectrometry (HRMS), can provide detailed insights. EPR could precisely characterize the free radical intermediates formed or quenched by this compound, while time-resolved spectroscopy could elucidate the kinetics of its radical scavenging reactions. Furthermore, vibrational spectroscopies like Raman and Fourier-transform infrared (FTIR) spectroscopy could reveal changes in molecular structure and interactions upon radical exposure or within biological environments, offering a clearer picture of its antioxidant cascade.
Development of this compound Delivery Systems in Research Models
Given its potential biological applications, effective delivery of this compound to specific cellular or subcellular targets in research models is a critical area for future investigation. This involves developing and evaluating various delivery systems, such as nanoparticles (e.g., lipid-based nanoparticles, polymeric nanoparticles), liposomes, or micelles. Research should focus on optimizing these systems for stability, bioavailability, and targeted release within in vitro and ex vivo research models. Studies on cellular uptake mechanisms, intracellular distribution, and sustained release profiles within these models will be essential to maximize its efficacy and understand its pharmacokinetics in a controlled environment.
Investigation of Broader Biological System Interactions (Non-Clinical)
Beyond its primary antioxidant role, future non-clinical research should broadly investigate how this compound interacts with various biological systems. This includes exploring its influence on cellular signaling pathways, gene expression, and protein modulation in diverse cell types and tissue models. Studies could examine its effects on inflammation, cellular metabolism, and immune responses, which are often interconnected with oxidative stress. Investigating its interactions with other biomolecules, such as enzymes, lipids, and nucleic acids, could reveal novel biological functions or synergistic effects, expanding its potential therapeutic scope in non-clinical settings.
Expanding Computational Modeling to Predict New Interactions and Applications
Computational chemistry and bioinformatics tools offer powerful avenues for predicting and understanding this compound's behavior. Future research should leverage molecular docking, molecular dynamics simulations, and quantum chemical calculations to predict its binding affinities with various biological targets (e.g., antioxidant enzymes, receptors, membrane components) and its reactivity with different radical species. Furthermore, in silico screening against databases of known biological pathways and disease states could identify novel applications or synergistic combinations with other compounds. This computational approach can guide experimental design, prioritize promising research directions, and accelerate the discovery of new applications for this compound.
Addressing Challenges in Stability and Long-Term Performance in Non-Clinical Systems
The stability and long-term performance of this compound are crucial for its practical application. Future research needs to systematically address challenges related to its chemical stability under various environmental conditions (e.g., light, temperature, pH, oxygen exposure) and its degradation pathways. Investigating methods to enhance its stability, such as encapsulation within protective matrices or structural modifications, will be vital. Furthermore, studies on its long-term performance in complex non-clinical biological matrices (e.g., cell culture media, tissue homogenates) are necessary to understand its persistence and sustained activity, ensuring its reliability for research and potential future development.
Q & A
Basic: What established methodologies are recommended for synthesizing Feaox-6 in laboratory settings?
To synthesize this compound, researchers should adopt frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to define parameters such as reaction conditions, precursor purity, and catalytic agents . Key steps include:
- Feasibility assessment : Ensure access to specialized equipment (e.g., high-pressure reactors) and validate protocols using control experiments .
- Sample preparation : Adhere to guidelines for biological or chemical samples, including sterilization and contamination checks, as outlined in analogous workflows (e.g., fructose-6-phosphate analysis) .
- Ethical compliance : Verify that synthesis methods align with safety regulations and waste disposal protocols .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Effective characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) for structural elucidation.
- Mass Spectrometry (MS) to confirm molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) for quantifying yield and impurities.
Researchers should use statistical validation (e.g., triplicate runs with standard deviations) to ensure reproducibility and address instrumental variability .
Basic: How can researchers investigate the biochemical mechanisms of this compound using existing literature?
Employ a systematic literature review to identify mechanistic hypotheses (e.g., enzymatic interactions or metabolic pathways). Use PEO (Population, Exposure, Outcome) frameworks to structure studies comparing this compound with analogous compounds . For example:
- Population : Cell cultures or model organisms.
- Exposure : Dose-response experiments.
- Outcome : Quantitative metrics like enzyme inhibition rates .
Advanced: What experimental design challenges arise when studying this compound under non-standard conditions (e.g., extreme pH/temperature)?
Challenges include:
- Resource constraints : Assess feasibility using the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize variables like equipment durability .
- Data consistency : Implement control groups and blinded analyses to minimize bias .
- Ethical considerations : Evaluate environmental impact of extreme-condition experiments .
Advanced: How can contradictory data in this compound studies be systematically analyzed?
Address contradictions through:
- Triangulation : Cross-validate results using multiple methods (e.g., NMR, MS, and computational modeling) .
- Error analysis : Quantify uncertainties from instrumentation or sampling bias using tools like ANOVA .
- Framework-guided resolution : Apply PICOT to isolate variables (e.g., time frame or population differences) causing discrepancies .
Advanced: What strategies enable the identification of novel applications for this compound in interdisciplinary research?
Leverage the FINER model to evaluate novelty and relevance:
- Interesting : Screen for understudied interactions (e.g., this compound in neurodegenerative pathways).
- Novel : Combine with omics technologies (proteomics/metabolomics) to uncover unique biomarkers .
- Relevant : Align findings with global health or sustainability goals (e.g., drug development or bioremediation) .
Advanced: How can this compound’s interactions with other compounds be rigorously tested?
Use PEO frameworks to design studies:
- Population : Select model systems (e.g., in vitro assays).
- Exposure : Vary concentrations of co-administered compounds.
- Outcome : Measure synergistic/antagonistic effects via dose-response curves .
- Hypothesis testing : Pre-register protocols to reduce confirmation bias .
Advanced: What methodologies improve reproducibility in this compound research?
- Standardized documentation : Detail equipment calibration, batch numbers, and environmental conditions .
- Open science practices : Share raw datasets and analytical code publicly.
- Statistical rigor : Use power analysis to determine sample sizes and avoid underpowered studies .
Advanced: How can computational models enhance the study of this compound’s pharmacokinetics?
- Iterative modeling : Refine algorithms using experimental data (e.g., binding affinity measurements) .
- Validation : Compare predictions with in vivo/in vitro results, applying error margins ≤5% .
- Tool selection : Use molecular dynamics software (e.g., GROMACS) for simulating interactions .
Advanced: What longitudinal study designs are suitable for assessing this compound’s long-term stability?
- PICOT-guided design : Define time frames (e.g., 6–24 months) and stability metrics (e.g., degradation products) .
- Accelerated aging tests : Expose this compound to elevated temperatures and monitor decomposition rates .
- Data synthesis : Integrate results with climate models to predict shelf-life under varying storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
